2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrClNO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms, and an amino group is attached to the ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-chlorobenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one
- 2-Amino-1-(4-ethylphenyl)ethan-1-one
- 2-Amino-1-(4-methoxyphenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogen substitution can enhance its potential as a versatile intermediate in organic synthesis and its application in various fields of research .
Properties
IUPAC Name |
2-amino-1-(4-bromo-2-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDSJCYZRPLOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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